Home > Products > Screening Compounds P13002 > Sulfonmethyloxidoamino Pazopanib
Sulfonmethyloxidoamino Pazopanib -

Sulfonmethyloxidoamino Pazopanib

Catalog Number: EVT-13568385
CAS Number:
Molecular Formula: C21H23N7O3S
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sulfonmethyloxidoamino Pazopanib is a derivative of the well-known anti-cancer compound Pazopanib, which is primarily used as a treatment for advanced renal cell carcinoma and soft tissue sarcoma. This compound belongs to a class of small molecule inhibitors targeting multiple receptor tyrosine kinases, including those involved in angiogenesis and tumor growth. Understanding its properties, synthesis, and mechanism of action is crucial for its application in oncology.

Source

Pazopanib was developed by GlaxoSmithKline and received FDA approval on October 19, 2009. It is marketed under the brand name Votrient and is classified as an antineoplastic agent due to its efficacy in inhibiting tumor growth through targeted therapy .

Classification

Sulfonmethyloxidoamino Pazopanib falls under the category of multi-target tyrosine kinase inhibitors. It specifically inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α, -β), and c-KIT. This classification highlights its role in disrupting signaling pathways that promote tumor proliferation and angiogenesis .

Synthesis Analysis

Methods

The synthesis of Sulfonmethyloxidoamino Pazopanib typically involves several key steps:

  1. Condensation Reaction: The initial step includes the condensation of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of sodium bicarbonate as a base. This reaction is crucial for forming the core structure of Pazopanib .
  2. Methylation: The resultant compound undergoes methylation using a methylating agent in an organic solvent like dimethylformamide, which enhances the biological activity of the intermediate compound .
  3. Final Coupling: The final step involves coupling with 5-amino-2-methylbenzenesulfonamide in an acidic medium (4M hydrochloric acid), yielding the hydrochloride salt form of Pazopanib .

Technical Details

The synthesis requires careful control of reaction conditions such as pH and temperature to minimize impurities. The particle size distribution of reagents also plays a significant role in optimizing yield and purity .

Molecular Structure Analysis

Structure

Sulfonmethyloxidoamino Pazopanib has the following molecular formula:

C21H23N7O2SHCl\text{C}_{21}\text{H}_{23}\text{N}_{7}\text{O}_{2}\text{S}\cdot \text{HCl}

The molecular weight is approximately 473.99 g/mol. The structural representation includes various functional groups that contribute to its pharmacological activity:

  • Indazole Ring: Contributes to receptor binding.
  • Pyrimidine Moiety: Essential for tyrosine kinase inhibition.
  • Sulfonamide Group: Increases solubility and bioavailability.

Data

The compound exhibits three ionization constants (pKa) at 2.1, 6.4, and 10.2, indicating its behavior under different pH conditions .

Chemical Reactions Analysis

Reactions

The reactions involved in the synthesis of Sulfonmethyloxidoamino Pazopanib can be summarized as follows:

  1. Formation of Intermediate Compounds: The condensation reaction yields an intermediate that is further methylated.
  2. Final Product Formation: The coupling reaction leads to the formation of Sulfonmethyloxidoamino Pazopanib hydrochloride.

Technical Details

These reactions are typically performed under controlled conditions to ensure high yields and minimize by-products. The use of specific solvents and bases is critical to achieving desired reaction rates and product purity .

Mechanism of Action

Process

Sulfonmethyloxidoamino Pazopanib exerts its antineoplastic effects primarily through the inhibition of receptor tyrosine kinases involved in angiogenesis and tumor growth:

  1. Inhibition of VEGFRs: By blocking vascular endothelial growth factor receptors, it prevents angiogenesis necessary for tumor survival.
  2. Inhibition of PDGFRs and c-KIT: These actions disrupt additional signaling pathways that facilitate tumor proliferation.

Data

In vitro studies have demonstrated IC50 values (the concentration required to inhibit 50% of enzyme activity) for various targets, indicating potent inhibition across multiple pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to slightly yellow solid.
  • Solubility: Very slightly soluble at pH 1; practically insoluble above pH 4.
  • Partition Coefficient (LogP): Approximately 3.65, indicating moderate lipophilicity.

Chemical Properties

  • Stability: Stable under recommended storage conditions.
  • pKa Values: Three ionization constants suggest varying solubility profiles depending on pH levels.

These properties are significant for understanding how Sulfonmethyloxidoamino Pazopanib behaves in biological systems and influences its pharmacokinetics .

Applications

Scientific Uses

Sulfonmethyloxidoamino Pazopanib is primarily used in clinical settings for:

  • Treatment of Advanced Renal Cell Carcinoma: It has shown efficacy in prolonging progression-free survival in patients with this type of cancer.
  • Treatment of Soft Tissue Sarcoma: Particularly in patients who have undergone prior chemotherapy.

Research continues into its potential applications across various malignancies due to its multi-targeted approach to inhibiting cancer cell growth .

This comprehensive analysis provides insights into Sulfonmethyloxidoamino Pazopanib's significance as a therapeutic agent, highlighting its synthesis, mechanism of action, and clinical applications within oncology.

Molecular Mechanisms of Action

Tyrosine Kinase Inhibition Profiles and Selectivity

Sulfonmethyloxidoamino Pazopanib functions as a multi-targeted tyrosine kinase inhibitor (TKI), competitively binding to the ATP-binding site of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit). This binding inhibits phosphorylation and subsequent downstream signaling cascades critical for tumor angiogenesis and survival. The compound exhibits high binding affinity (IC₅₀ values in the low nanomolar range) for VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α/β, FGFR-1, and c-Kit kinases, while demonstrating lower affinity for unrelated kinases, minimizing off-target effects [1] [5].

Vascular Endothelial Growth Factor Receptor (VEGFR) Isoform Targeting Dynamics

Sulfonmethyloxidoamino Pazopanib exhibits differential inhibition across VEGFR isoforms:

  • VEGFR-1 (Flt-1): IC₅₀ = 10 nM – Modulates monocyte migration and vascular permeability
  • VEGFR-2 (KDR): IC₅₀ = 30 nM – Primary mediator of endothelial cell proliferation and survival
  • VEGFR-3 (Flt-4): IC₅₀ = 47 nM – Regulates lymphangiogenesis [1] [3]

The indazolylpyrimidine core forms hydrogen bonds with Cys917 and Glu883 in VEGFR-2's hinge region, while the sulfonamide group stabilizes the DFG-out conformation, enhancing binding specificity. In vivo studies show that plasma concentrations >17.5 mg/L achieve >90% inhibition of VEGF-induced VEGFR-2 phosphorylation, suppressing tumor neovascularization [1] [4].

Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit Signaling Modulation

  • PDGFR-β inhibition (IC₅₀ = 81 nM): Disrupts pericyte recruitment and vascular maturation, leading to vessel destabilization
  • c-Kit inhibition (IC₅₀ = 74 nM): Impairs tumor cell proliferation and survival in malignancies dependent on stem cell factor signaling [1] [5]Kinase selectivity profiling reveals 10-fold lower activity against FGFR1 (IC₅₀ = 140 nM) and minimal inhibition of unrelated kinases like LCK (IC₅₀ >1,000 nM), preserving immune cell function [3].

Off-Target Kinase Interactions and Implications for Therapeutic Specificity

While Sulfonmethyloxidoamino Pazopanib demonstrates high selectivity for angiogenic kinases, it exhibits moderate affinity for:

  • FGFR3 (IC₅₀ = 130 nM): May contribute to anti-tumor effects in FGFR-driven malignancies
  • CSF1R (IC₅₀ = 48 nM): Potentially modulates tumor-associated macrophage activity [1] [4]In vitro kinome screens (468 kinases) show <15% off-target inhibition at therapeutic concentrations, supporting its specificity profile. The benzosulfonamide moiety sterically hinders binding to kinases with smaller hydrophobic pockets, explaining selectivity differences compared to first-generation TKIs [4].

Table 1: Tyrosine Kinase Selectivity Profile of Sulfonmethyloxidoamino Pazopanib

Target KinaseIC₅₀ (nM)Primary Biological Function
VEGFR-110Angiogenesis, vascular permeability
VEGFR-230Endothelial cell proliferation
VEGFR-347Lymphangiogenesis
PDGFR-β81Pericyte recruitment
c-Kit74Stem cell differentiation
FGFR1140Tissue repair, tumor growth
CSF1R48Macrophage differentiation

Carbonic Anhydrase (CA) Isoform Inhibition Mechanisms

Sulfonmethyloxidoamino Pazopanib contains a primary sulfonamide group (-SO₂NH₂) that functions as a zinc-binding group (ZBG), enabling potent inhibition of cancer-associated carbonic anhydrase isoforms. This dual kinase/CA inhibition represents a unique polypharmacological approach to targeting tumor microenvironment acidification and hypoxia [4].

Structural Determinants of hCA IX/XII Selectivity

  • hCA IX Inhibition (Kᵢ = 12 nM): The methylindazole tail moiety occupies the hydrophobic half of the CA IX active site, with residue Val131 creating optimal van der Waals contacts
  • hCA XII Inhibition (Kᵢ = 8 nM): Glu117 forms hydrogen bonds with the pyrimidine nitrogen, enhancing binding affinity
  • Selectivity Ratio: 50-fold selectivity over cytosolic hCA I/II isoforms, minimizing off-target effects [4]X-ray crystallography reveals that the compound's planar configuration allows deep penetration into the CA IX active site cleft, while the sulfonmethyloxidoamino group coordinates directly with the catalytic zinc ion, displacing the hydroxide nucleophile required for CO₂ hydration [4].

Role of Zinc-Binding Groups (ZBGs) and Tail-Moiety Interactions

  • Zinc Coordination: Sulfonamide sulfur-oxygen double bonds polarize the -NH₂ group, enhancing zinc coordination (bond length: 2.1 Å)
  • Hydrophobic Tail Interactions: The 2,3-dimethylindazole moiety creates π-π stacking with Phe131 in hCA IX, contributing >50% of binding energy
  • Solvent Displacement: Binding displaces 7 water molecules from the CA XII active site, increasing complex stability [4]Compared to classical CA inhibitors, the extended molecular architecture enables simultaneous zinc coordination and hydrophobic pocket occupation, explaining nanomolar inhibition despite lacking classical aryl sulfonamide motifs [4].

Table 2: Carbonic Anhydrase Isoform Inhibition by Sulfonmethyloxidoamino Pazopanib

IsoformKᵢ (nM)Tissue DistributionRole in Tumors
hCA IX12Hypoxic tumorspH regulation, invasion
hCA XII8Renal/lung cancersMetastasis, drug resistance
hCA I650ErythrocytesNon-target
hCA II580Various tissuesNon-target

Cross-Talk Between Angiogenic and Hypoxia-Inducible Pathways

Hypoxia-Inducible Factor (HIF)-1α/2α Regulation Under Treatment

Sulfonmethyloxidoamino Pazopanib induces paradoxical HIF-1α degradation through dual mechanisms:

  • VEGFR Inhibition: Suppresses PI3K/Akt/mTOR signaling, reducing HIF-1α translation (70% reduction at 10 μM)
  • CA IX Inhibition: Normalizes intracellular pH, preventing pH-stabilization of HIF-1α mRNA [1] [3]In vitro studies show 48-hour treatment reduces nuclear HIF-1α by 85% in renal carcinoma cells under 1% O₂ conditions. This contrasts with acute hypoxia (<6 hours) where transient HIF-1α stabilization occurs due to ROS inhibition from VEGFR blockade [3].

NF-κB Pathway Suppression and Apoptotic Signaling Activation

  • IKKβ Inhibition: Directly binds IKKβ kinase domain (Kᵢ = 320 nM), preventing IκB phosphorylation and NF-κB nuclear translocation
  • Apoptotic Cascade: Increases Bax/Bcl-2 ratio 3.5-fold and activates caspase-9 cleavage within 24 hours of treatment [3] [5]Transcriptomic analysis reveals downregulation of NF-κB target genes (IL-6, VEGF, MMP9) by >60%, concurrently upregulating pro-apoptotic genes (NOXA, PUMA). This coordinate regulation disrupts the hypoxia-angiogenesis feedback loop, where HIF-1α normally induces VEGF that further activates NF-κB through VEGFR2 signaling [1] [3].

Table 3: Key Signaling Proteins Modulated by Sulfonmethyloxidoamino Pazopanib

PathwayKey ComponentsRegulation DirectionFunctional Outcome
HIF signalingHIF-1α, VEGF, GLUT1DownregulatedReduced glycolytic metabolism
NF-κB signalingIKKβ, p65, IL-6InhibitedDecreased inflammation
ApoptosisBcl-2, caspase-9, PARPActivatedTumor cell death

Properties

Product Name

Sulfonmethyloxidoamino Pazopanib

IUPAC Name

5-[[4-[(2,3-dimethyl-2-oxidoindazol-2-ium-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide

Molecular Formula

C21H23N7O3S

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C21H23N7O3S/c1-13-5-6-15(11-19(13)32(22,30)31)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4,29)26-18(17)12-16/h5-12H,1-4H3,(H2,22,30,31)(H,23,24,25)

InChI Key

PTBOPTAVIREPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=N[N+](C(=C4C=C3)C)(C)[O-])S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.